tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopentane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
Description
tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopentane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate is a spirocyclic heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrazole core bridged with a cyclopentane moiety. The tert-butyloxycarbonyl (Boc) group at the 5'-position serves as a protective group for the secondary amine, enhancing solubility and stability during synthetic processes . This compound is structurally distinguished by its spiro architecture, which confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting enzymes or receptors requiring precise spatial alignment .
Synthesis: The synthesis of analogous Boc-protected pyrrolo[3,4-c]pyrazoles typically involves cyclization reactions and Boc protection under basic conditions. For example, Rana et al. (2018) demonstrated the Boc protection of 3-amino-5-cyclobutyl-1H-pyrazole using Boc anhydride in dichloromethane with KOH as a base, achieving an 86% yield after purification . Similar methodologies are likely applicable to the target compound, with adjustments for the spirocyclopentane component.
Properties
IUPAC Name |
tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclopentane]-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-13(2,3)20-12(19)18-8-9-10(16-17-11(9)15)14(18)6-4-5-7-14/h4-8H2,1-3H3,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXWIWIGTBJXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C13CCCC3)NN=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopentane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interaction with various biological targets, pharmacological effects, and synthesis.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of many biologically active molecules. Its molecular formula is , and it possesses a complex arrangement that may contribute to its pharmacological properties.
The biological activity of this compound has been linked to its interaction with G protein-coupled receptors (GPCRs). GPCRs are pivotal in various signaling pathways and are common targets for drug discovery. Recent studies have focused on the structural advancements and activation mechanisms of GPCRs, which could provide insights into how this compound exerts its effects .
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities, including:
- Antidepressant Activity : Compounds with spirocyclic structures have shown potential in treating mood disorders.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis.
- Anticancer Activity : Certain spirocyclic compounds have been evaluated for their efficacy against various cancer cell lines.
Synthesis and Biological Evaluation
A recent study synthesized a series of spirocyclic pyrazolones, including derivatives of the target compound. The synthesis involved NHC-catalyzed reactions that yielded high enantiomeric ratios and diastereoselectivity . The biological evaluation revealed promising results in cell viability assays against specific cancer cell lines.
In Vivo Studies
In vivo studies have shown that related compounds can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology. These findings highlight the need for further investigation into the specific effects of this compound on behavior and neurochemistry.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 109010-60-8 |
| Biological Targets | GPCRs |
| Potential Activities | Antidepressant, Anti-inflammatory, Anticancer |
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of tert-butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopentane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate are in the field of medicinal chemistry. Its structural complexity allows it to serve as a scaffold for developing new pharmaceuticals targeting various diseases, particularly:
- Cancer
- Inflammatory disorders
Potential Mechanisms of Action
Research indicates that this compound may interact with specific biological targets, including receptors and enzymes involved in disease pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Synthetic Methodologies
Several synthetic approaches can be employed to produce this compound. These methods vary based on the availability of starting materials and desired purity levels. Common synthetic strategies include:
- Cyclization reactions involving appropriate precursors to form the spirocyclic structure.
- Functional group modifications to enhance biological activity or create derivatives for further study.
Interaction Studies
Interaction studies are essential for understanding the compound's binding affinity with specific receptors or enzymes relevant to disease pathways. Typical studies may include:
- In vitro assays to assess binding interactions.
- Structure-activity relationship (SAR) studies to identify key functional groups that enhance activity.
Comparison with Similar Compounds
Key Observations :
- The spirocyclopentane moiety in the target compound differentiates it from non-spiro analogues like CAS 250275-15-1, which exhibit higher conformational flexibility .
Physicochemical Properties
| Property | Target Compound | tert-Butyl 3-amino-6,6-diethyl-... (CAS 1246643-57-1) | tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6) |
|---|---|---|---|
| Molecular Weight | ~280–300 (estimated) | 280.366 | 212.289 |
| Density (g/cm³) | ~1.1 (predicted) | 1.1±0.1 | 1.1 (typical for Boc-protected amines) |
| Boiling Point (°C) | ~440 (estimated) | 443.3±45.0 | Not reported |
| Solubility | Moderate in DCM, DMF | Low in water, soluble in polar aprotic solvents | Soluble in chloroform, methanol |
Preparation Methods
Multicomponent Reactions
The three-component reaction (3CR) methodology, as demonstrated in the synthesis of related spiro[cyclopentane-1,3′-indolines], offers a streamlined pathway to construct the pyrrolo[3,4-c]pyrazole core. In this approach, triphenylphosphine, alkynedioates, and isatylidene malononitrile derivatives react under mild conditions (e.g., dimethoxyethane, 60–80°C) to yield spirocyclic adducts with moderate to high diastereoselectivity. Adapting this method, the pyrrolo[3,4-c]pyrazole moiety can be assembled via in situ generation of reactive intermediates, such as ylides or azomethine species, which undergo cyclization with cyclopentane precursors.
Stepwise Cyclization
Alternative routes involve sequential formation of the pyrazole and pyrrolidine rings. For example, cyclocondensation of hydrazine derivatives with 1,3-diketones generates the pyrazole ring, followed by intramolecular cyclization to form the spiro junction. Key to this method is the use of Lewis acids (e.g., ZnCl₂ or BF₃·OEt₂) to facilitate regioselective ring closure.
Key Reaction Steps and Optimization
Table 1: Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Multicomponent Reaction | Triphenylphosphine, alkynedioate, isatylidene malononitrile | Dimethoxyethane, 70°C, 12 h | 65–78 | ≥95 |
| Stepwise Cyclization | Hydrazine hydrate, 1,3-cyclopentanedione | ZnCl₂, EtOH, reflux, 8 h | 52–60 | 90–92 |
Critical Parameters:
-
Temperature Control: Excessively high temperatures (>80°C) in multicomponent reactions promote side products like polymeric species.
-
Catalyst Loading: ZnCl₂ concentrations above 10 mol% in cyclization steps lead to over-functionalization of the pyrazole nitrogen.
Protection and Deprotection of Functional Groups
The tert-butyl carbamate group is introduced via Boc protection of the primary amine intermediate. Standard protocols involve:
-
Treating the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
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Maintaining a pH of 8–9 using tertiary amines (e.g., triethylamine).
-
Purifying the product via silica gel chromatography (hexane/ethyl acetate gradient).
Deprotection Challenges: Acidic conditions (e.g., HCl/dioxane) risk hydrolyzing the spirocyclic core. Alternatives like enzymatic deprotection (lipases in phosphate buffer, pH 7.4) are under investigation for improved selectivity.
Industrial-Scale Production Considerations
Scalable synthesis requires addressing:
-
Solvent Recovery: Replacing dimethoxyethane with recyclable solvents (e.g., 2-methyl-THF) reduces environmental impact.
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Continuous Flow Systems: Microreactors enhance heat transfer and mixing efficiency, improving yields by 12–15% compared to batch processes.
Recent Advancements and Methodological Innovations
Emerging techniques include:
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Photoredox Catalysis: Visible-light-mediated cyclopropanation minimizes side reactions during spiro ring formation.
-
Biocatalytic Approaches: Transaminases engineered to install the 3'-amino group with >99% enantiomeric excess (unpublished industry data).
Q & A
Q. Basic
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate spirocyclic products from linear by-products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline tert-butyl derivatives with >95% purity .
How can by-products from multi-step syntheses be identified and minimized?
Q. Advanced
- LC-MS monitoring : Track reaction progress and detect intermediates (e.g., over-reduced pyrrolidine derivatives) .
- Kinetic studies : Adjust stoichiometry of acid chlorides and triethylamine to suppress dimerization .
- Scavenger resins : Remove unreacted reagents (e.g., excess hydrazines) during workup .
What stability challenges arise during storage, and how are they mitigated?
Basic
The compound is sensitive to moisture and light. Best practices include:
- Storage : Under inert atmosphere (argon) at -20°C in amber vials .
- Stability assays : Periodic HPLC analysis to detect hydrolytic degradation of the tert-butyl ester .
How can computational modeling predict reactivity or degradation pathways?
Q. Advanced
- DFT calculations : Model transition states for hydrolysis of the tert-butyl carbamate to identify vulnerable bonds .
- Molecular docking : Predict interactions with biological targets (e.g., kinase enzymes) to guide functionalization .
What are critical considerations for scaling up the synthesis?
Q. Advanced
- Process safety : Monitor exothermic cyclization steps using calorimetry .
- Intermediate isolation : Crystallize key intermediates (e.g., tert-butyl-protected amines) to avoid column chromatography at large scales .
- Green chemistry : Replace chloroform with cyclopentyl methyl ether (CPME) for safer solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
